molecular formula C19H13N3O3S2 B2809843 Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 477486-65-0

Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2809843
CAS No.: 477486-65-0
M. Wt: 395.45
InChI Key: SVAJRKXPNZYKDO-UHFFFAOYSA-N
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Description

Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate (CAS: 2182-77-6) is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring and a carbamoyl-linked benzoate ester.

Properties

IUPAC Name

methyl 4-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-25-18(24)12-8-6-11(7-9-12)16(23)22-19-21-14(10-26-19)17-20-13-4-2-3-5-15(13)27-17/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJRKXPNZYKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Analogs and Their Properties
Compound Class/Structure Substituents/Modifications Molecular Weight ([M+H]+) Yield (%) Key Reference
Target Compound Benzo[d]thiazole-thiazole-carbamoyl-benzoate 369.4* N/A
Urea-linked thiazole derivatives (11a–11o) Varied arylurea groups (e.g., Cl, F, CF₃) 466.2–602.2 83.7–88.2
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole instead of benzothiazole ~265.3† N/A
Thiadiazole analog (LS-03205) 1,3,4-Thiadiazole-methoxy-benzoate 369.4 N/A
Pyridinyl thiazole carboxamides (3a–s) Pyridinyl-thiazole-carboxamide Varies by substituent N/A

*Calculated from MF (C₁₈H₁₅N₃O₄S); †Estimated from synthesis data.

  • Urea-Linked Thiazole Derivatives (11a–11o) : These compounds share a thiazole core but replace the carbamoyl-benzoate group with arylurea moieties. Substituents like chlorine, fluorine, and trifluoromethyl groups enhance molecular weight (up to 602.2 [M+H]+) and modulate lipophilicity. Yields are consistently high (83.7–88.2%), suggesting robust synthetic routes .
  • The synthesis employs Na₂S₂O₅ in DMF, contrasting with the target compound’s carbamoylation steps .
  • Thiadiazole Analog (LS-03205) : This compound substitutes the thiazole ring with a 1,3,4-thiadiazole system. Despite identical molecular weight (369.4), its GHS classification includes acute oral/dermal/inhalation toxicity (Category 4), highlighting the impact of heterocycle choice on safety profiles .

Commercial Availability

While the hydrochloride salt of a related fluorobenzo[d]thiazole derivative is supplied globally (), the target compound’s commercial availability remains unconfirmed, suggesting it may still be in preclinical research phases .

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